molecular formula C6H17N3 B1595253 Bis(2-aminopropyl)amine CAS No. 7356-00-5

Bis(2-aminopropyl)amine

Cat. No. B1595253
CAS RN: 7356-00-5
M. Wt: 131.22 g/mol
InChI Key: WIFVBBXWAWZSJA-UHFFFAOYSA-N
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Description

Bis(2-aminopropyl)amine is a polyamine of similar structure to the more common spermidine . It has been found to occur naturally in some species of plants, bacteria, and algae . It is not known to exist in humans .


Synthesis Analysis

Bis(2-aminopropyl)amine (APA) has been used in the absorption of CO2 into novel APA-activated aqueous solutions of 2-amino-2-methyl-1-propanol (AMP), using a wetted-wall column absorber . APA is used as an activator with molar concentration varying from 0 to 1.1 kmol m 3 while maintaining the total (APA + AMP) concentration to 3.0 kmol m 3 .


Molecular Structure Analysis

The molecular structure of Bis(2-aminopropyl)amine has been determined by three-dimensional X-ray structure analysis . The ligand molecules coordinate in the equatorial planes of an octahedron and the cation geometry is close to C2 .


Chemical Reactions Analysis

The reaction mechanism of aqueous APA was described by the zwitterion mechanism . Based on this mechanism, the overall reaction scheme for (APA + AMP + H2O) CO2 system was established .


Physical And Chemical Properties Analysis

Bis(2-aminopropyl)amine has a molecular weight of 131.22 . The physicochemical and transport properties of these solvents were measured over a temperature (T) range of 298–323 K and a partial pressure .

Safety And Hazards

Bis(2-aminopropyl)amine can affect you when breathed in and by passing through your skin . It is a corrosive chemical and contact can severely irritate and burn the skin and eyes with possible eye damage . Breathing Bis(2-aminopropyl)amine can irritate the nose and throat .

Future Directions

A novel green cationic surfactant Poly (propylene glycol) bis (2-aminopropyl ether) (PEA) with multiple amine groups was utilized as a collector for flotation separation of quartz from feldspar-quartz associated ore (FQA) without acid (particularly, HF) and alkali . This suggests potential future directions for the use of Bis(2-aminopropyl)amine in environmental applications.

properties

IUPAC Name

1-N-(2-aminopropyl)propane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H17N3/c1-5(7)3-9-4-6(2)8/h5-6,9H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFVBBXWAWZSJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC(C)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60994335
Record name N~1~-(2-Aminopropyl)propane-1,2-diamine
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Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-aminopropyl)amine

CAS RN

7356-00-5
Record name N1-(2-Aminopropyl)-1,2-propanediamine
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Record name N-(2-Aminopropyl)propane-1,2-diamine
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Record name 3,3'-Iminodipropylamine
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Record name N~1~-(2-Aminopropyl)propane-1,2-diamine
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Record name N-(2-aminopropyl)propane-1,2-diamine
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Synthesis routes and methods

Procedure details

Into a 500 mL flask, 180 mL of de-ionized water was placed. To this, 120 mL of 1,2-diaminopropane (1.39 mol) was added and a condenser was fitted to the flask. 50 mL (0.507 mol) of hydrogen chloride (37%) was added dropwise and the reaction allowed to subside before adding 10 mL of 2-methylaziridine (0.142 mol). The solution was then heated to 110° C. for 25 hours. The solvent and excess 1,2-diaminopropane were then removed by vacuum distillation. The crude product was then distilled under vacuum (approximately 40 torr) with a boiling point of 110° C. The yield was 24% with 4.541 g obtained. The purity was determined by NMR, showing multiplets at 2.71, 2.35 and 0.91 ppm which corresponded to those in a commercial sample. There was an additional peak at 2.11 ppm which may be due to a structural isomer of the product.
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
180 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
T Kumar Maji, G Mostafa… - European Journal of …, 2003 - Wiley Online Library
Reaction of Ni(ClO 4 ) 2 ·6H 2 O with bis(3‐aminopropyl)amine (dpt) and ammonium thiocyanate produces the novel thiocyanato‐bridged nickel(II) compound [Ni(μ‐NCS)(dpt)(NCS)] 2 […
M Cannas, G Carta, A Cristini, G Marongiu - Inorganic Chemistry, 1977 - ACS Publications
Crystals of the title compound are triclinic, space group PI, withZ= 2 (Cd (ben)(SCN) 2)(ben= bis (2-aminoethyl) amine) in a unit cell of dimensions a= 12.46 (2), b= 9.07 (1), c= 7.52 (1) Á…
Number of citations: 35 pubs.acs.org
I Bertini, DL Johnston, WD Horrocks Jr - Inorganic Chemistry, 1970 - ACS Publications
Schiff bases formed from benzaldehyde derivatives and bis (2-aminoethyl) amine (DENB2) and bis (2-aminopropyl) amine (DPNB2) give riseto high-spin five-coordinate nickel (II) …
Number of citations: 18 pubs.acs.org
S Ertul, M Bayrakci - Eurasian Chemico-Technological Journal, 2007 - ect-journal.kz
Our motive behind the synthesis of this type of asymmetrical macrocyclic ligands was to examine their possible applications in cation recognition processes, as homo or heteronuclear …
Number of citations: 1 ect-journal.kz
MK Brakke, N Van Pelt - Virology, 1969 - Elsevier
Tobacco mosaic virus (TMV) aggregated irreversibly when incubated for 16 hours at 40 at pH 8.0 in 0.01 M MgCl 2 , 0.01 M bis(3-aminopropyl)amine, or 0.01 M bis(2-aminopropyl)…
Number of citations: 55 www.sciencedirect.com
J Kašparová, L Korecká, Z Bílková, J Palarčík… - Scientific papers of the …, 2018 - dk.upce.cz
Nowadays, the use of drug-delivery systems becomes more and more popular. The use of the supporting medium for drug substances may serve to delay and control the drug release. …
Number of citations: 0 dk.upce.cz
I Bertini, DL Johnston, WD Horrocks Jr - Inorganic Chemistry, 1970 - ACS Publications
Nickel halide complexes of Schiff bases obtained from benzaldehyde derivatives and 1, 2-diaminoethane (en), 1, 2-diamino-propane (pn), 2, 3-diaminobútane (bn), 1, 3-…
Number of citations: 18 pubs.acs.org
KA Jisha, K Sreekumar - Catalysis Letters, 2017 - Springer
We report for the first time a simple, highly efficient and ecofriendly approach for the preparation of pyrrole derivatives in the presence of dendritic amine grafted on mesoporous silica …
Number of citations: 8 link.springer.com
X Zhu, M Lyu, T Ge, J Wu, C Chen, F Yang… - Cell Reports Physical …, 2021 - cell.com
Direct air capture (DAC) is becoming a technically feasible negative emission technology; however, the fabrication of affordable adsorbents with large CO 2 capacities, fast kinetics, and …
Number of citations: 23 www.cell.com
JJ Creely, RH Wade - Journal of Polymer Science: Polymer …, 1978 - Wiley Online Library
The diethylenetriamine (DETA)-cellulose complex was first reported by Segal and Loeb (1). They concluded that DETA and cellulose form a stable complex with d (101) of 11.54 A, and …
Number of citations: 16 onlinelibrary.wiley.com

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